2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride
Description
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride is a bicyclic heterocyclic compound comprising a seven-membered azepine ring fused with a five-membered thiazole ring. The methyl substituent at position 2 of the thiazole ring and the hydrochloride salt enhance its stability and solubility for pharmacological applications. Its synthesis involves coupling reactions using reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and triethylamine (TEA) in dimethylformamide (DMF), followed by HPLC purification .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c1-6-10-7-4-2-3-5-9-8(7)11-6;/h9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVEHUNWIMVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride typically involves the cyclization of appropriate thiazole and azepine precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Azepine Derivatives
a. 5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine Dihydrochloride (CAS 36085-64-0)
- Structural Differences : Contains an amine group at position 2 instead of a methyl group. The azepine-thiazole fusion is at positions [5,4-d], altering ring geometry compared to the target compound’s [5,4-b] fusion .
- Pharmacological Relevance : Safety data highlight its use in biochemical assays, but its amine group may influence receptor binding compared to the methylated analog .
b. 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine Hydrochloride (CymitQuimica Ref: 10-F619201)
- Marketed as a discontinued product, suggesting challenges in stability or efficacy .
Thiazolo-Pyridine Derivatives
a. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 720720-96-7)
- Core Structure : Replaces the azepine ring with a pyridine ring, reducing ring size and altering electronic properties.
- Functional Groups : A carboxylic acid at position 2 enhances polarity, contrasting with the methyl group in the target compound. This modification likely impacts solubility and target selectivity .
Tetrahydroquinolone Derivatives (e.g., MJM170, JAG21)
- Core Structure: Features a tetrahydroquinoline scaffold instead of thiazolo-azepine.
- Synthesis : Prepared via HPLC and LC-MS, with intermediates validated for purity .
- Applications : Primarily studied for antimicrobial activity, contrasting with the target compound’s focus on apoptosis in cancer .
Pyrido-Pyridazine Derivatives (Patent: WO2024/54)
Comparative Data Table
Key Research Findings
- Structural Impact on Activity : Methyl substituents in thiazolo-azepines improve lipophilicity, enhancing blood-brain barrier penetration for neurological applications, whereas amine or carboxylic acid groups favor solubility for in vitro assays .
- Synthetic Challenges : Isomeric thiazolo-azepines (e.g., [5,4-b] vs. [4,5-d]) require precise regioselective synthesis, as seen in the discontinued CymitQuimica product .
- Therapeutic Overlap : Both thiazolo-azepines and pyrido-pyridazines target apoptosis pathways but differ in secondary applications (e.g., neurological vs. immune disorders) .
Biological Activity
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique fused ring structure combining thiazole and azepine moieties. This compound has shown potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
- Molecular Formula: C8H13ClN2S
- Molecular Weight: 204.72 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=NC2=C(S1)NCCCC2
The biological activity of this compound is attributed to its interactions with specific molecular targets. Research indicates that this compound may act as an antagonist at dopamine D2 receptors, which are crucial in various neurological conditions such as schizophrenia and Parkinson's disease. Additionally, it may influence cellular signaling pathways and enzyme activities linked to neurotransmitter systems.
Neuropharmacological Effects
Studies have highlighted the potential of this compound in modulating dopamine receptor activity. The inhibitory effects on dopamine D2 receptors suggest that it could be beneficial in treating disorders characterized by dopaminergic dysregulation. For instance:
- Case Study: A study found that derivatives of this compound exhibited significant binding affinity to dopamine receptors, indicating potential applications in neuropharmacology.
Antimicrobial Properties
In addition to its neurological applications, this compound has been investigated for its antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.
- Research Findings: Various studies have reported moderate antimicrobial activity against several bacterial strains when tested in vitro. The compound's structure appears to enhance its ability to penetrate microbial membranes effectively .
Comparative Analysis with Similar Compounds
The biological activity of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine can be compared with other thiazole and azepine derivatives:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 5-Methyl-4H-thiazolo[5,4-c]pyridine | Structure | Antimicrobial | |
| 4H-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Structure | Neuroprotective | |
| 2-Methyl-5-(phenyl)-thiazolo[5,4-b]azepine | Structure | Anticancer |
Synthesis and Derivatives
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine typically involves cyclization reactions between appropriate thiazole and azepine precursors. Common synthetic routes include:
- Cyclization of hydrazonoyl halides with alkyl carbothioates.
- Pictet-Spengler reaction , which is noted for constructing pharmacologically relevant compounds efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
